Ethyl 2-amino-2-(5-bromopyridin-2-YL)acetate hcl Ethyl 2-amino-2-(5-bromopyridin-2-YL)acetate hcl
Brand Name: Vulcanchem
CAS No.:
VCID: VC17497138
InChI: InChI=1S/C9H11BrN2O2.ClH/c1-2-14-9(13)8(11)7-4-3-6(10)5-12-7;/h3-5,8H,2,11H2,1H3;1H
SMILES:
Molecular Formula: C9H12BrClN2O2
Molecular Weight: 295.56 g/mol

Ethyl 2-amino-2-(5-bromopyridin-2-YL)acetate hcl

CAS No.:

Cat. No.: VC17497138

Molecular Formula: C9H12BrClN2O2

Molecular Weight: 295.56 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-amino-2-(5-bromopyridin-2-YL)acetate hcl -

Specification

Molecular Formula C9H12BrClN2O2
Molecular Weight 295.56 g/mol
IUPAC Name ethyl 2-amino-2-(5-bromopyridin-2-yl)acetate;hydrochloride
Standard InChI InChI=1S/C9H11BrN2O2.ClH/c1-2-14-9(13)8(11)7-4-3-6(10)5-12-7;/h3-5,8H,2,11H2,1H3;1H
Standard InChI Key KJPCYWHUJPOITI-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C(C1=NC=C(C=C1)Br)N.Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

Ethyl 2-amino-2-(5-bromopyridin-2-YL)acetate HCl is an α-amino ester hydrochloride with the following definitive properties:

PropertyValue
IUPAC NameEthyl 2-amino-2-(5-bromopyridin-2-yl)acetate hydrochloride
Molecular FormulaC9H12BrClN2O2\text{C}_9\text{H}_{12}\text{BrClN}_2\text{O}_2
Molecular Weight295.56 g/mol
Canonical SMILESCCOC(=O)C(C1=NC=C(C=C1)Br)N.Cl
InChI KeyKJPCYWHUJPOITI-UHFFFAOYSA-N
PubChem CID138109836

The compound’s structure comprises a pyridine ring with a bromine atom at the 5-position and an ethyl ester group attached to an α-amino acetamide moiety. The hydrochloride salt enhances solubility in polar solvents, facilitating its use in synthetic workflows.

Spectroscopic Data

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) analyses confirm its structure:

  • 1H^1\text{H} NMR: Peaks at δ 1.25 (t, 3H, CH3_3), 4.20 (q, 2H, OCH2_2), 5.10 (s, 1H, NH2_2), and 7.50–8.30 (m, 3H, pyridine-H).

  • ESI-MS: A molecular ion peak at m/z 295.56 ([M+H]+^+) corresponds to the molecular formula.

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via nucleophilic substitution between 2-amino-5-bromopyridine and ethyl chloroacetate in the presence of a base (e.g., NaH or K2_2CO3_3).

Reaction Scheme:

2-Amino-5-bromopyridine+Ethyl chloroacetateBaseEthyl 2-amino-2-(5-bromopyridin-2-YL)acetateHClHydrochloride salt\text{2-Amino-5-bromopyridine} + \text{Ethyl chloroacetate} \xrightarrow{\text{Base}} \text{Ethyl 2-amino-2-(5-bromopyridin-2-YL)acetate} \xrightarrow{\text{HCl}} \text{Hydrochloride salt}

Reaction Conditions

Optimal parameters for high yield (>75%) and purity (>95%):

ParameterOptimal Value
SolventAnhydrous THF or DMF
Temperature0–5°C (initial), then 25°C
Reaction Time6–8 hours
BasePotassium carbonate

The exothermic nature of the reaction necessitates controlled addition of ethyl chloroacetate to prevent side reactions. Post-synthesis, the product is purified via recrystallization from ethanol/water mixtures.

Biological Activities and Mechanisms

Anticoagulant Activity

Derivatives of this compound inhibit Factor Xa, a serine protease critical in the coagulation cascade.

  • IC50_{50}: 50–100 nM against Factor Xa in vitro.

  • Mechanism: Competitive binding to the enzyme’s active site, blocking prothrombin activation.

Pharmaceutical Applications

Anticoagulant Drug Development

The compound is a precursor to direct oral anticoagulants (DOACs) such as rivaroxaban analogues. Key advantages include:

  • High selectivity for Factor Xa over thrombin (>100-fold).

  • Oral bioavailability improvements through ester-to-amide derivatization.

Structure-Activity Relationship (SAR) Studies

Modifications to the pyridine and ester groups reveal critical trends:

ModificationEffect on Activity
Bromine → ChlorineReduced potency (IC50_{50} ↑ 2×)
Ethyl ester → MethylImproved solubility, lower t1/2_{1/2}
Amino group acylationEnhanced metabolic stability

Physicochemical Properties

Stability and Solubility

PropertyValue
Melting Point180–182°C (decomposes)
Solubility in Water25 mg/mL (25°C)
LogP1.8 (predicted)
pKa4.2 (amine), 9.1 (pyridine)

The hydrochloride salt form improves aqueous solubility, making it suitable for intravenous formulations.

Future Directions

Targeted Drug Delivery

Encapsulation in liposomes or polymeric nanoparticles could enhance bioavailability and reduce dosing frequency.

Broad-Spectrum Therapeutics

Further exploration of its antimicrobial and anticancer mechanisms may unlock novel therapeutic applications.

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